3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic chromeno-oxazine derivative characterized by a fused tricyclic scaffold. The core structure comprises a chromene ring fused with an oxazine moiety, substituted at the 3-position with a 4-chlorophenyl group and at the 9-position with a propyl chain. Chromeno-oxazines are pharmacologically significant due to their structural resemblance to coumarins, which exhibit anti-inflammatory, antimicrobial, and antitumor activities . The 4-chlorophenyl group may enhance lipophilicity and target binding, while the propyl chain could influence metabolic stability and solubility.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-9-22-10-16-18(25-12-22)8-7-15-19(23)17(11-24-20(15)16)13-3-5-14(21)6-4-13/h3-8,11H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVKXSLRFVALBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structure
The synthesis of this compound involves a multicomponent reaction that allows for the incorporation of various substituents. The oxazine ring plays a crucial role in the biological activity of the compound, particularly in its interaction with biological targets.
Chemical Structure
- Molecular Formula: C17H18ClN1O2
- Molecular Weight: 303.78 g/mol
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrano[2,3-c]pyrazoles with a 4-chlorophenyl group have been shown to inhibit glioblastoma cell lines effectively. A study highlighted that a related compound displayed low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways in glioma cells .
Table 1: EC50 Values of Related Compounds Against Glioblastoma Cell Lines
| Compound | EC50 (µM) | Target Kinase |
|---|---|---|
| Compound 4j | 20 | AKT2 |
| MK-2206 | 1 | AKT |
The compound's ability to inhibit neurosphere formation in primary patient-derived glioma stem cells further supports its potential as an anticancer agent .
The mechanism through which this compound exhibits its biological activity may involve inhibition of key signaling pathways associated with cancer proliferation. The inhibition of AKT signaling is particularly noteworthy as it plays a pivotal role in cell survival and growth.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of oxazine compounds. For instance, a series of oxazinyl flavonoids were synthesized and tested for their antiviral and antifungal activities. These studies suggest that modifications on the oxazine ring can significantly influence biological activity .
Example Study:
In one study, researchers synthesized various oxazinyl flavonoids and evaluated their activities against viral pathogens. Molecular docking studies indicated that these compounds could interact with viral proteins, inhibiting their assembly and replication . This suggests that similar mechanisms might be applicable to the compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazine Ring
The oxazine nitrogen’s electrophilic nature enables nucleophilic substitution. Key reactions include:
- Ammonolysis : Reaction with ammonia or amines leads to ring-opening, forming intermediates for further functionalization .
- Hydrazine Attack : Hydrazine reacts with the oxazine carbonyl group, generating hydrazide derivatives that can undergo cyclization to form quinazoline analogs .
Example Reaction Pathway :
\underline{Reagents}: Hydrazine hydrate, ethanol, reflux (80°C, 4–6 hrs)
\underline{Product}: 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one .
Cyclization Reactions
The chromeno-oxazine framework participates in intramolecular cyclization under acidic or catalytic conditions:
- Acid-Catalyzed Cyclization : Acetic acid promotes cyclization of intermediates like aryl-substituted anthranilic acids, forming fused heterocycles .
- Transition Metal Catalysis : Cobalt or manganese complexes facilitate [2+2] cycloadditions, enhancing structural complexity.
Key Conditions :
| Reaction Type | Catalyst/Reagent | Temperature | Yield |
|---|---|---|---|
| Acid-mediated | AcOH | 100°C | 75–92% |
| Metal-catalyzed | Co(acac)₂ | 120°C | 68% |
Oxidation and Reduction
- Oxidation : The chromene moiety oxidizes to quinones using KMnO₄ or CrO₃, altering electronic properties.
- Reduction : NaBH₄ selectively reduces the oxazine ring’s C=N bond, yielding dihydro derivatives with retained aromaticity .
Mechanistic Insight :
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group undergoes halogenation or nitration at the para position due to the electron-withdrawing Cl substituent:
- Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing biological activity .
- Halogenation : Br₂/FeBr₃ yields polyhalogenated analogs for structure-activity studies .
Regioselectivity :
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable diversification:
- Suzuki Coupling : Boronic acids react with the aryl chloride, introducing biaryl motifs .
- Heck Reaction : Alkenes are incorporated into the chromene backbone, extending conjugation .
Optimized Protocol :
\underline{Catalyst}: Pd(PPh₃)₄ (5 mol%)
\underline{Base}: K₂CO₃
\underline{Solvent}: DMF/H₂O (3:1)
\underline{Yield}: 82–89%
Ring-Opening Reactions
Strong bases (e.g., NaOH) cleave the oxazine ring, producing phenolic intermediates. Subsequent reactions include:
- Esterification : Acetic anhydride acetylates free hydroxyl groups .
- Rearomatization : Acidic workup regenerates aromatic systems for further derivatization .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 9-Position
The 9-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
*Calculated based on molecular formula C₂₀H₁₈ClNO₃.
- Thiophen-2-ylmethyl substitution (): The sulfur atom in this analog may facilitate unique binding interactions (e.g., hydrophobic or π-orbital interactions) compared to the target compound’s propyl group. Its higher molecular weight (409.9 vs. ~374.8) suggests increased steric bulk.
- Yields for hydroxyalkyl analogs are high (65–83%), indicating synthetic feasibility.
- Aromatic substituents (): Benzyl and methylphenyl groups (e.g., 6a–6d) reduce yields (40–70%) compared to alkyl chains, possibly due to steric hindrance during synthesis. Melting points vary widely (124–173°C), reflecting differences in crystallinity.
Substituent Variations at the 3-Position
The 3-position aromatic group modulates electronic properties and target affinity:
Q & A
Q. Table 1: Representative Yields for Analogous Compounds
| Substituents | Yield (%) | Reference |
|---|---|---|
| 9-(4-Hydroxybutyl), 4-methoxyphenyl | 82 | |
| 9-(3-Morpholinopropyl), phenyl | 40–48 |
How can structural tautomerism in chromeno-oxazin derivatives be resolved experimentally?
Advanced Research Question
Tautomerism between chromeno-oxazin and oxazepane forms is studied via:
- NMR Spectroscopy : ¹H/¹³C NMR chemical shifts (e.g., δ 177.9 ppm for carbonyl groups) and coupling constants identify dominant tautomers. Hydrogen bonding patterns (e.g., δ 4.99 ppm for hemi-aminal protons) stabilize specific conformers .
- X-ray Crystallography : Crystal structures (e.g., SHELX-refined models) reveal boat or envelope conformations of heterocyclic rings and dihedral angles (e.g., 87.39° between chlorophenyl and pyran rings) .
- Computational Methods : DFT calculations predict energy differences between tautomers, validated against experimental data .
What methodological approaches are used to analyze structure-activity relationships (SAR) in chromeno-oxazin derivatives?
Advanced Research Question
SAR studies focus on substituent effects:
- Electron-Withdrawing Groups : Chlorophenyl and fluorobenzyl groups enhance anti-inflammatory activity by modulating electron density at the oxazin core, as shown in IC₅₀ values against COX-2 .
- Alkyl Chain Length : Propyl vs. hydroxyalkyl chains affect solubility and bioavailability. Longer chains (e.g., pentyl) reduce cytotoxicity but may decrease membrane permeability .
- Biological Assays : In vitro models (e.g., LPS-induced inflammation) quantify inhibition of NF-κB or TNF-α, with EC₅₀ values correlated to substituent polarity .
Q. Table 2: Biological Activity of Selected Derivatives
| Compound | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 9-(4-Fluorobenzyl), phenyl | 0.42 | COX-2 | |
| 9-(4-Chlorobenzyl), phenyl | 0.38 | TNF-α |
How are contradictions in spectroscopic data resolved during structural elucidation?
Advanced Research Question
Discrepancies arise from impurities or dynamic processes:
- HRMS Validation : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]⁺ at 388.1344 for C₂₄H₁₈FNO₃) to rule out adducts .
- Variable-Temperature NMR : Low-temperature ¹H NMR (e.g., 113 K) slows tautomerization, resolving split peaks into discrete signals .
- Complementary Techniques : IR carbonyl stretches (~1700 cm⁻¹) and X-ray data cross-validate NMR assignments .
What crystallographic software and parameters are critical for refining chromeno-oxazin structures?
Basic Research Question
- Software : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are standard. SHELX handles high-resolution data and twinning .
- Parameters :
How do reaction conditions influence yields in multi-step syntheses?
Advanced Research Question
Key factors include:
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) accelerate cyclization but may promote side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate purification .
- Temperature Control : Lower temperatures (< 0°C) suppress decomposition of sensitive intermediates like hemi-aminals .
What are the limitations of current biological activity studies for this compound class?
Advanced Research Question
- Selectivity : Many derivatives inhibit multiple targets (e.g., COX-2 and p38 MAPK), complicating mechanistic studies .
- In Vivo Models : Limited pharmacokinetic data (e.g., bioavailability, half-life) hinder translation to preclinical trials .
- Resistance : Fungal pathogens develop resistance to oxazins via efflux pump upregulation, requiring combinatorial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
